molecular formula C22H17Cl2N3O B4930308 N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide

N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide

Cat. No. B4930308
M. Wt: 410.3 g/mol
InChI Key: BRQLRHQGUIPLGL-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the acrylamide family and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide is not fully understood. However, studies have shown that this compound can interact with various targets in the body, including enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide has been shown to possess various biochemical and physiological effects. For example, it has been shown to possess antioxidant activity, which can protect cells from oxidative damage. It has also been shown to possess anti-inflammatory activity, which can reduce inflammation in the body. Additionally, this compound has been shown to possess anticancer activity, which can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions, which makes it suitable for long-term storage. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichlorobenzylamine with 1H-pyrrole-2-carbaldehyde to form 1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl) methanol. This intermediate is then reacted with acryloyl chloride and benzylamine to form N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide.

Scientific Research Applications

N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases.

properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-[1-[(2,4-dichlorophenyl)methyl]pyrrol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O/c23-19-9-8-17(21(24)12-19)15-27-10-4-7-20(27)11-18(13-25)22(28)26-14-16-5-2-1-3-6-16/h1-12H,14-15H2,(H,26,28)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQLRHQGUIPLGL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CN2CC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CN2CC3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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